2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2S/c1-13-17(19(30)26(2)3)31-20(24-13)25-18(29)14-4-7-27(8-5-14)15-10-16(23-11-22-15)28-9-6-21-12-28/h6,9-12,14H,4-5,7-8H2,1-3H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXXQNILZXJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic molecule with potential biological activity. It incorporates multiple pharmacophoric elements, including imidazole and pyrimidine moieties, which are known for their roles in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 420.5 g/mol. The structural complexity of the compound includes various functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O2 |
| Molecular Weight | 420.5 g/mol |
| Purity | ≥95% |
| IUPAC Name | 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histamine Receptors : Preliminary studies suggest that the compound may exhibit affinity for histamine receptors, particularly H3 receptors. This interaction could influence neurotransmitter release and modulate various physiological responses such as sleep-wake cycles and appetite regulation.
- Enzyme Inhibition : The presence of the imidazole and pyrimidine rings indicates potential inhibitory activity against certain enzymes involved in metabolic pathways or signal transduction, although specific targets require further investigation.
- Anticancer Activity : Some derivatives of similar structures have shown promising results in preclinical cancer models. The ability to induce apoptosis in cancer cells through specific signaling pathways is a potential area for exploration.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to or structurally similar to the target molecule:
- Histamine H3 Receptor Binding : A study conducted on related compounds demonstrated binding affinities in the nanomolar range (Ki values around 2–10 nM), indicating significant potential for modulating histaminergic signaling pathways .
- Antitumor Activity : Research on similar thiazole-containing compounds has shown effectiveness against various cancer cell lines, suggesting that modifications to the thiazole structure could enhance efficacy against tumors .
- Neuroprotective Effects : Some analogs have been evaluated for neuroprotective properties in models of neurodegeneration, hinting at the potential for this compound to contribute positively to neurological health .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of key features:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures in .
Core Structural Similarities and Differences
- Piperidine-4-carboxamide Linkage : The target compound, WNK463 , and compounds from and share this motif, which is critical for conformational flexibility and binding to hydrophobic pockets in enzymes or receptors.
- Heterocyclic Attachments: The target and compounds feature a 6-(imidazol-1-yl)pyrimidine group, which may engage in hydrogen bonding or π-π stacking. In contrast, WNK463 uses a pyridinyl-trifluoromethyl oxadiazole system, likely enhancing metabolic stability .
Substituent Effects on Physicochemical Properties
- Thiazole Modifications :
- The target’s N,N,4-trimethylthiazole-5-carboxamide introduces steric bulk and lipophilicity, which may improve membrane permeability compared to BP 27385’s N-methylthiazolecarboxamide .
- ’s ethoxybenzothiazole adds aromaticity and hydrophobicity, possibly extending half-life but reducing aqueous solubility .
- Halogenation and Bioisosteres: The trifluoromethyl group in ’s compound increases lipophilicity and resistance to oxidative metabolism, whereas the target lacks halogens, favoring solubility.
Molecular Weight and Drug-Likeness
- The target compound (~470 Da) and analogs in Table 1 adhere to Lipinski’s rule of five (molecular weight <500), suggesting favorable oral bioavailability. WNK463 and ’s compound approach the upper limit, which may affect absorption.
Research Implications
- Structure-Activity Relationships (SAR) : The N,N-dimethyl group on the thiazole in the target compound may reduce off-target interactions compared to BP 27385’s chloro-phenyl group .
- Solubility vs. Permeability : The absence of halogenation in the target compound could enhance aqueous solubility relative to ’s trifluoromethyl derivative , though at the cost of metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
